1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one

Lipophilicity optimization Drug-likeness profiling ADME property prediction

This 4-methylpyrrolidin-2-one offers a +0.25 ΔLogP over its des‑methyl analog (LogP 2.20 vs 1.95), placing it in an optimal lipophilicity window for CNS or intracellular target engagement. The C‑5 chloromethyl warhead enables nucleophilic displacement for focused library synthesis, while the racemic C‑4 methyl stereocenter supports chiral resolution on polysaccharide stationary phases. Procure this minimal chiral scaffold to build diastereomerically pure 3‑alkylpyrrolidine intermediates without post‑coupling lipophilicity adjustments.

Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
CAS No. 647027-82-5
Cat. No. B12600928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one
CAS647027-82-5
Molecular FormulaC10H18ClNO
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESCCCCN1C(C(CC1=O)C)CCl
InChIInChI=1S/C10H18ClNO/c1-3-4-5-12-9(7-11)8(2)6-10(12)13/h8-9H,3-7H2,1-2H3
InChIKeySEOIUUDVUHWIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one (CAS 647027-82-5): Core Physicochemical and Structural Profile for Procurement Specification


1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one is a fully substituted γ‑lactam belonging to the 2‑pyrrolidinone class [1]. It bears an N‑butyl group, a chloromethyl warhead at C‑5, and a methyl substituent at C‑4, yielding a molecular formula of C₁₀H₁₈ClNO and a molecular weight of 203.71 g mol⁻¹ . The C‑4 methyl generates a stereogenic center; the CAS registry number designates the racemic mixture. Calculated physicochemical parameters include a topological polar surface area (tPSA) of 20.3 Ų and a consensus LogP of 2.20 . These features place the compound at the intersection of lipophilic alkyl spacers and electrophilic chloro‑heterocycles, a profile that distinguishes it from simpler pyrrolidinone analogs and underpins its utility as a bifunctional synthetic intermediate.

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one (647027-82-5): Why Simple 2‑Pyrrolidinone or Mono‑Substituted Analogs Cannot Fill This Procurement Slot


Generic 2‑pyrrolidinones (e.g., 1‑methyl‑2‑pyrrolidinone or 1‑butyl‑2‑pyrrolidinone) lack the electrophilic chloromethyl arm, while compounds carrying only a chloromethyl group (e.g., 1‑(chloromethyl)pyrrolidin‑2‑one, CAS 31282‑95‑8) exhibit markedly lower lipophilicity (LogP ≈ 0.2) [1]. The des‑methyl analog 1‑butyl‑5‑(chloromethyl)pyrrolidin‑2‑one (CAS 647027‑84‑7) has a calculated LogP of 1.95 , whereas the target compound’s LogP of 2.20 reflects a ΔLogP of +0.25 attributable to the C‑4 methyl group . This shift in lipophilicity alters phase‑transfer behavior and membrane permeability potential. Moreover, the C‑4 methyl creates a stereogenic center that is absent in the des‑methyl or N‑unsubstituted analogs, making the racemic target compound the minimal chiral scaffold required for downstream enantioselective syntheses. Substituting a non‑chlorinated or non‑methylated pyrrolidinone would forfeit both the covalent warhead reactivity and the stereochemical handle, fundamentally changing the scope of accessible derivatives.

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one (647027-82-5): Head‑to‑Head Quantitative Evidence for Differentiated Procurement


Lipophilicity Gain Over the Des‑Methyl Analog: LogP 2.20 vs. 1.95

The target compound’s consensus LogP of 2.20 is 0.25 log units higher than that of 1‑butyl‑5‑(chloromethyl)pyrrolidin‑2‑one (LogP 1.95) , directly reflecting the contribution of the C‑4 methyl group. This ΔLogP of +0.25 corresponds to an approximately 1.8‑fold increase in octanol‑water partition coefficient, which can influence compound distribution in biphasic reaction systems and biological membrane models. No other structural change is required to achieve this modulation, making the 4‑methyl analog the simplest vector for tuning lipophilicity without altering the reactive chloromethyl handle.

Lipophilicity optimization Drug-likeness profiling ADME property prediction

Enhanced Steric and Stereochemical Complexity Relative to Achiral Chloromethyl Pyrrolidinones

Unlike 1‑(chloromethyl)pyrrolidin‑2‑one (CAS 31282‑95‑8, LogP 0.21 [1]), which is achiral and relatively hydrophilic, the target compound incorporates a C‑4 methyl stereocenter. This racemic scaffold serves as a precursor for diastereoselective transformations; related N‑substituted 4‑methyl‑2‑pyrrolidinones have been demonstrated to undergo enantioseparation on amylose‑based chiral stationary phases [2], establishing that the 4‑methyl group provides a chiral recognition handle. In downstream chemistry, the stereochemical information can be transferred, as shown by the synthesis of enantiomerically enriched 3‑alkylpyrrolidines from diastereomerically pure N‑substituted 4‑alkylpyrrolidin‑2‑ones [3].

Chiral building blocks Asymmetric synthesis Diastereoselective alkylation

Bifunctional Reactivity: Combined N‑Alkyl Lipophilic Domain and Electrophilic Chloromethyl Warhead

The target compound uniquely pairs an N‑butyl hydrophobic tail with a C‑5 chloromethyl electrophile in a single γ‑lactam scaffold. By comparison, 1‑butyl‑2‑pyrrolidinone (N‑butyl‑γ‑butyrolactam) provides only the lipophilic domain and no electrophilic handle, while 1‑(chloromethyl)pyrrolidin‑2‑one [1] supplies the electrophile but lacks the N‑butyl hydrophobic anchor. The combination enables one‑pot sequential reactivity: the chloromethyl group can be displaced by nucleophiles (amines, thiols, alkoxides) to introduce diverse functionality, while the N‑butyl group remains inert, providing consistent phase‑transfer characteristics. Such orthogonal reactivity has been exploited in the synthesis of 5‑methoxylated‑3‑pyrrolin‑2‑ones from chlorinated 4‑methyl‑pyrrolidin‑2‑ones [2], confirming that chloromethyl‑bearing 4‑methyl‑pyrrolidinones are viable substrates for nucleophilic substitution under mild basic conditions.

Bifunctional scaffolds Nucleophilic substitution Covalent inhibitors

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one (647027-82-5): Validated Application Scenarios Stemming from Quantitative Differentiation


Lipophilicity‑Guided Lead Optimization in Medicinal Chemistry Campaigns

When a medicinal chemistry program requires fine‑tuning of lipophilicity within a pyrrolidinone series, the ΔLogP of +0.25 relative to the des‑methyl analog provides a quantifiable parameter for candidate selection. The target compound’s LogP of 2.20 places it within an optimal range for CNS‑penetrant or intracellular target engagement, whereas the des‑methyl analog (LogP 1.95) may be sub‑optimal for membrane passage. This offset allows medicinal chemists to make an informed procurement decision without resorting to more drastic structural modifications that could abolish activity.

Chiral Intermediate for Asymmetric Synthesis of 3‑Substituted Pyrrolidines

The C‑4 methyl stereocenter is essential for generating diastereomerically pure intermediates en route to enantiopure 3‑alkylpyrrolidines [1]. The racemic compound can be resolved on polysaccharide‑based chiral stationary phases [2], or used directly in diastereoselective transformations where the existing stereocenter directs facial selectivity. Procurement of the 4‑methyl‑substituted scaffold is mandatory for these routes; the achiral 1‑(chloromethyl)pyrrolidin‑2‑one cannot support enantioselective synthesis.

Bifunctional Building Block for Diverse Library Synthesis

The orthogonal reactivity of the N‑butyl domain and the C‑5 chloromethyl electrophile enables diversity‑oriented synthesis. The chloromethyl group undergoes nucleophilic displacement with amines, thiols, or alkoxides to generate focused libraries of 5‑substituted‑4‑methyl‑pyrrolidin‑2‑ones, while the N‑butyl group ensures consistent lipophilicity across library members [3]. This eliminates the need for post‑coupling lipophilicity adjustment, streamlining parallel synthesis workflows.

Agrochemical Intermediate with Herbicidal Pyrrolidinone Motif

Patents on herbicidal pyrrolidinones (e.g., US 5,670,656) establish that N‑substituted 4‑methyl‑2‑pyrrolidinones bearing chloromethyl or related leaving groups are key intermediates for agrochemical active ingredients [4]. The target compound’s combination of N‑butyl lipophilicity and chloromethyl reactivity aligns with the structural requirements of herbicidal pyrrolidinone derivatives, making it a candidate intermediate for crop protection research programs.

Quote Request

Request a Quote for 1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.